victoria blue 4R(1+)

Description

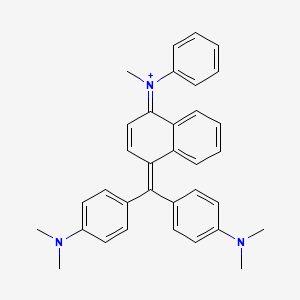

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H34N3+ |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium |

InChI |

InChI=1S/C34H34N3/c1-35(2)27-19-15-25(16-20-27)34(26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29/h6-24H,1-5H3/q+1 |

InChI Key |

RHBVMOPMEXFYAE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

what is victoria blue 4R(1+) chemical structure

An In-depth Technical Guide to Victoria Blue 4R (1+)

Introduction

Victoria Blue 4R, also known as Basic Blue 8 or C.I. 42563, is a synthetic cationic triarylmethane dye.[1][2][3] It is recognized for its utility in various scientific applications, ranging from textile dyeing to sensitive analytical assays and histological staining.[1][4] This guide provides a comprehensive overview of the chemical and physical properties of Victoria Blue 4R (1+), its applications, and detailed experimental protocols for its use.

Chemical Structure and Identification

Victoria Blue 4R is an iminium salt, with the cationic component being Victoria Blue 4R (1+).[5]

-

IUPAC Name: [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium chloride[5]

-

Other Names: C.I. Basic Blue 8, Victoria Blue F 4R, Victoria Basic Blue F4R[1][3][5]

-

InChI Key: AODQPPLFAXTBJS-UHFFFAOYSA-M[1]

The cationic chromophore, Victoria Blue 4R (1+), has the molecular formula C₃₄H₃₄N₃⁺.[7]

Physicochemical Properties

A summary of the key quantitative data for Victoria Blue 4R is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 520.12 g/mol | [1] |

| Exact Mass | 519.2441 u | [1] |

| Elemental Analysis | C: 78.52%, H: 6.59%, Cl: 6.82%, N: 8.08% | [1] |

| Solubility (Aqueous) | 3.23% | [2] |

| Solubility (Ethanol) | 3.23% | [2] |

| Absorption Maxima (λmax) | 593.5 nm, 538.5 nm | [2] |

Applications in Research

Victoria Blue 4R is a versatile dye with a range of applications in scientific research, primarily due to its strong color and ability to interact with various biomolecules and ions.

Histological Staining

Victoria Blue 4R is employed as a biological stain for differentiating various tissue components. It has a known affinity for elastic fibers, acid glycosaminoglycans, and DNA.[4] It is also used for the demonstration of copper-associated proteins in liver sections.

Analytical Chemistry

The dye serves as a chromogenic reagent in spectrophotometric assays for the determination of trace analytes.[4] Its utility has been demonstrated in the quantification of:

-

Boron: A sensitive method involves the formation of a complex between the tetrafluoroborate anion and Victoria Blue 4R, which is then extracted and measured.[6]

-

Antimony(III) and Arsenic(III): Kinetic spectrophotometric methods have been developed based on the inhibitory effect of these ions on the oxidation of Victoria Blue 4R by potassium bromate in acidic media.[4][6]

-

Hyaluronic Acid: The dye reacts with hyaluronic acid, leading to a measurable decrease in absorbance, which can be used for its quantification.[4]

Experimental Protocols

Histological Staining for Elastic Fibers and Copper-Associated Protein

This protocol details the use of Victoria Blue 4R for staining elastic fibers and copper-associated protein in paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (4 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Potassium Permanganate 1%, Aqueous

-

Sulfuric Acid 1%, Aqueous

-

Sodium Bisulfite 1%, Aqueous

-

Victoria Blue Stain, Alcoholic

-

Nuclear Fast Red Stain, Kernechtrot

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in three changes of xylene for 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethyl alcohol, with 10 dips in each.

-

Wash well with distilled water.

-

-

Oxidation:

-

Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid by combining 10 ml of 1% Potassium Permanganate, 10 ml of 1% Sulfuric Acid, and 40 ml of distilled water.

-

Place slides in the working solution for 5 minutes.

-

-

Bleaching:

-

Treat with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.

-

Wash slides thoroughly in running tap water.

-

-

Staining:

-

Rinse in 70% ethyl alcohol for 2 minutes.

-

Stain in Victoria Blue Stain, Alcoholic, for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.

-

-

Differentiation:

-

Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.

-

Wash slides well in running tap water.

-

-

Counterstaining:

-

Counterstain with Nuclear Fast Red Stain, Kernechtrot, for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate in two changes each of 95% and 100% ethyl alcohol.

-

Clear in three changes of xylene, with 10 dips each.

-

Coverslip with a compatible mounting medium.

-

Expected Results:

-

Elastic fibers and Copper-associated protein: Blue

-

Nuclei: Red

Logical and Experimental Workflows

The following diagrams illustrate the logical workflows for the spectrophotometric determination of Boron and the kinetic determination of Arsenic(III) using Victoria Blue 4R.

Caption: Workflow for the spectrophotometric determination of Boron.

Caption: Workflow for the kinetic determination of Arsenic(III).

References

- 1. medkoo.com [medkoo.com]

- 2. stainsfile.com [stainsfile.com]

- 3. victoria blue 4R - Wikidata [wikidata.org]

- 4. Victoria blue 4R | 2185-87-7 | Benchchem [benchchem.com]

- 5. Basic Blue 8 | C34H34ClN3 | CID 160620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. victoria blue 4R(1+) | C34H34N3+ | CID 160621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Victoria Blue 4R(1+): A Comprehensive Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of Victoria Blue 4R(1+).

Victoria Blue 4R, a synthetic triphenylmethane dye, serves as a valuable tool in various scientific disciplines. This document provides a detailed overview of its chemical and physical properties, alongside established experimental protocols for its application in histology and analytical chemistry.

Core Properties of Victoria Blue 4R(1+)

Victoria Blue 4R is chemically classified as an iminium salt. The cationic component, Victoria Blue 4R(1+), is the active species in its various applications. The compound is typically available as a chloride salt.

Physicochemical and Identification Data

A summary of the key identifiers and physicochemical properties of Victoria Blue 4R is presented below.

| Property | Value | Reference |

| CAS Number | 2185-87-7 (chloride salt) | [1][2][3][] |

| Chemical Formula | C₃₄H₃₄ClN₃ | [1][5] |

| Molecular Weight | 520.11 g/mol | [][5] |

| Synonyms | C.I. Basic Blue 8, Basic Blue 11, C.I. 42563, Victoria Basic Blue F4R | [1] |

| Appearance | Dark blue to bluish-violet powder | [1] |

| Solubility | Soluble in cold water, easily soluble in hot water and ethanol.[6] Aqueous solubility: 3.23%, Ethanol solubility: 3.23%.[7] | |

| Absorption Maxima (λmax) | 593.5 nm and 538.5 nm in aqueous solution.[7] In some applications, the maximum absorption is noted at 591 nm.[7] |

Applications in Scientific Research

Victoria Blue 4R has found utility in two primary domains: as a biological stain in histology and as a chromogenic reagent in analytical chemistry.

Histological Staining

Victoria Blue 4R is a cationic (basic) dye that strongly binds to negatively charged components within tissues, such as nucleic acids and acidic polysaccharides.[1] This property makes it particularly useful for staining cell nuclei and elastic fibers.

One of its most prominent applications is in the staining of elastic fibers, often as a component of Miller's elastic stain or Humberstone's stain.[1][8] The mechanism is thought to involve the formation of hydrogen bonds between the dye complex and elastin fibrils.[1] It is also used to stain copper-associated proteins in liver sections, which can be indicative of certain pathological conditions like Wilson's disease.

Analytical Chemistry

In analytical chemistry, Victoria Blue 4R serves as a chromogenic reagent in spectrophotometric assays. Its ability to undergo distinct color changes upon interaction with specific analytes allows for their quantitative determination. Notable applications include the kinetic spectrophotometric determination of trace amounts of arsenic (III) and the sensitive spectrophotometric analysis of boron.[8][9]

Experimental Protocols

Detailed methodologies for key applications of Victoria Blue 4R are provided below.

Staining of Elastic Fibers (Miller's Method)

This protocol outlines a common procedure for the visualization of elastic fibers in tissue sections.

Reagents:

-

Miller's elastic stain solution

-

Potassium permanganate solution

-

Oxalic acid solution

-

Celestine Blue solution

-

Haematoxylin solution

-

Curtis' stain (for counterstaining)

-

95% Alcohol

-

Distilled water

Procedure: [1]

-

Deparaffinize and hydrate tissue sections to distilled water.

-

Oxidize with potassium permanganate for 5 minutes.

-

Rinse with distilled water.

-

Decolorize with oxalic acid for 1 minute.

-

Wash with distilled water.

-

Rinse in 95% alcohol.

-

Stain in Miller's elastic stain for 1.5 to 3 hours.

-

Wash in 95% alcohol.

-

Rinse with distilled water.

-

Stain nuclei with Celestine Blue for 5 minutes.

-

Rinse in distilled water.

-

Stain in Haematoxylin for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

Rinse with distilled water.

-

Counterstain with Curtis' stain for 2 minutes.

-

Blot dry, rapidly dehydrate, clear, and mount.

Expected Results:

-

Elastic fibers: Blue-black

-

Nuclei: Black

-

Collagen: Red

-

Cytoplasm: Yellow

Spectrophotometric Determination of Boron

This method is based on the reaction of the tetrafluoroborate anion with Victoria Blue 4R, followed by extraction and spectrophotometric measurement.[9]

Reagents:

-

Victoria Blue 4R solution

-

Hydrofluoric acid

-

Benzene

-

Standard boron solutions

Procedure: [9]

-

Convert boron in the sample to the tetrafluoroborate anion (BF₄⁻) by reacting with hydrofluoric acid.

-

Extract interfering anions by washing with a Victoria Blue 4R solution in benzene.

-

Add a fresh solution of Victoria Blue 4R to the aqueous phase containing the tetrafluoroborate anion.

-

Extract the resulting ion-association complex into benzene.

-

Measure the absorbance of the organic phase at 610 nm using a spectrophotometer.

-

Quantify the boron concentration by comparing the absorbance to a calibration curve prepared with standard boron solutions.

Key Parameters:

-

Molar Absorptivity: 9.6 × 10⁴ L mol⁻¹ cm⁻¹ at 610 nm

-

Beer's Law Range: 0.03–0.55 mg L⁻¹ of Boron (III)

-

Limit of Detection: 0.02 mg L⁻¹ of Boron (III)

Kinetic Determination of Arsenic(III)

This protocol is based on the inhibitory effect of Arsenic(III) on the oxidation of Victoria Blue 4R by potassium bromate in an acidic medium.

Reagents:

-

Victoria Blue 4R solution

-

Potassium bromate (KBrO₃) solution

-

Hydrochloric acid (HCl)

-

Standard Arsenic(III) solutions

Procedure: [5]

-

Prepare a reaction mixture containing Victoria Blue 4R, potassium bromate, and hydrochloric acid in a spectrophotometer cell.

-

Initiate the reaction and monitor the decrease in absorbance at 596.3 nm over time.

-

Repeat the measurement in the presence of the sample containing Arsenic(III).

-

The rate of the reaction will be inhibited by the presence of Arsenic(III).

-

Determine the concentration of Arsenic(III) by correlating the degree of inhibition to a calibration curve prepared with standard Arsenic(III) solutions.

Key Parameters:

-

Wavelength for Monitoring: 596.3 nm

-

Detection Limit: 50.00 ng cm⁻³

References

- 1. Miller's Elastic Staining Protocol - IHC WORLD [ihcworld.com]

- 2. pscientifics.com [pscientifics.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. stainsfile.com [stainsfile.com]

- 8. stainsfile.com [stainsfile.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action for Victoria Blue 4R(1+) Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victoria Blue 4R(1+), also known as Basic Blue 8 or C.I. 42563, is a synthetic cationic dye belonging to the triphenylmethane class.[1][2][3][4] Its robust staining capabilities have established it as a valuable tool in various histological and cytological applications. This technical guide provides a comprehensive overview of the mechanism of action of Victoria Blue 4R(1+), detailed experimental protocols for its key applications, and a summary of its quantitative properties. The information is tailored for researchers, scientists, and professionals in drug development who utilize histological staining techniques.

Core Staining Mechanism

The primary mechanism of action for Victoria Blue 4R(1+) staining is rooted in electrostatic interactions. As a cationic (positively charged) dye, it readily binds to anionic (negatively charged) components within cells and tissues.[1] This fundamental principle governs its application in staining various biological structures.

Key molecular interactions involved in Victoria Blue 4R(1+) staining include:

-

Electrostatic Interactions: The positively charged iminium group of the dye molecule forms strong ionic bonds with negatively charged phosphate groups in nucleic acids (DNA and RNA), sulfate groups in glycosaminoglycans, and carboxyl groups in acidic proteins.[1] This is the predominant mechanism for its use as a nuclear and cytoplasmic stain.

-

Hydrogen Bonding: This type of bonding is hypothesized to play a crucial role in the selective staining of elastic fibers, particularly in conjunction with resorcinol in Weigert-type elastic stains.[5]

-

Van der Waals Forces and π-π Stacking: The large, aromatic structure of the triphenylmethane dye allows for weaker, short-range interactions with various biomolecules, contributing to the overall stability of the staining.[1]

The versatility of Victoria Blue 4R(1+) is further demonstrated by its ability to stain different structures based on the pre-treatment of the tissue. Without pre-oxidation, it primarily stains elastic fibers, acid glycosaminoglycans, and DNA.[6] However, with pre-oxidation, the dye can selectively stain insulin in pancreatic B-cells.

Quantitative Data

A summary of the key quantitative properties of Victoria Blue 4R(1+) is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₄H₃₄ClN₃ | [1][3] |

| Molecular Weight | 520.11 g/mol | [3][4][7] |

| CAS Number | 2185-87-7 | [1][3][4][6] |

| C.I. Number | 42563 | [2][4] |

| C.I. Name | Basic Blue 8 | [2][4] |

| Absorption Maxima (λmax) | 593.5 nm, 538.5 nm (Conn) | [2] |

| 591 nm (Gurr) | [2] | |

| 597 nm, 558 nm (in aqueous solution) | [8] | |

| ~610 nm | [9] | |

| Molar Absorptivity (ε) | 9.6 x 10⁴ L mol⁻¹ cm⁻¹ at 610 nm (for a complex with tetrafluoroborate) | [10] |

| Solubility (Aqueous) | 3.23% | [2] |

| Solubility (Ethanol) | 3.23% | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core staining mechanism and a generalized experimental workflow for Victoria Blue 4R(1+).

Experimental Protocols

Detailed methodologies for key applications of Victoria Blue 4R(1+) are provided below.

Staining of Elastic Fibers (Miller's Method)

This method is a modification of Weigert's resorcin-fuchsin stain and provides a robust blue-black staining of elastic fibers.

Reagents:

-

Miller's Elastic Stain Solution:

-

Victoria Blue 4R: 1.0 g

-

New Fuchsin: 1.0 g

-

Crystal Violet: 1.0 g

-

Distilled Water (hot): 200 ml

-

Resorcin: 4.0 g

-

Dextrin: 1.0 g

-

30% Aqueous Ferric Chloride: 50.0 ml

-

95% Ethanol

-

-

Potassium Permanganate Solution (0.5%)

-

Oxalic Acid Solution (1%)

-

Celestine Blue Solution

-

Mayer's Hematoxylin

-

Van Gieson's Stain (or other suitable counterstain)

Protocol:

-

Deparaffinize sections and bring to distilled water.

-

Oxidize with 0.5% potassium permanganate for 5 minutes.

-

Rinse with distilled water.

-

Decolorize with 1% oxalic acid for 1 minute.

-

Wash well in distilled water.

-

Rinse in 95% ethanol.

-

Stain in Miller's elastic stain for 1.5 to 3 hours.

-

Wash in 95% ethanol.

-

Rinse in distilled water.

-

Stain nuclei with Celestine Blue for 5 minutes.

-

Rinse in distilled water.

-

Stain in Mayer's Hematoxylin for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

Counterstain with Van Gieson's stain for 2 minutes.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Elastic fibers: Blue-black

-

Nuclei: Black

-

Collagen: Red (with Van Gieson's)

-

Muscle and Cytoplasm: Yellow (with Van Gieson's)

Staining of Insulin in Pancreatic B-Cells

This method requires pre-oxidation of the tissue to enable the selective staining of insulin.

Reagents:

-

Potassium Permanganate Solution (0.5%)

-

Sulfuric Acid (5%)

-

Sodium Metabisulfite Solution (2%)

-

Victoria Blue 4R Staining Solution:

-

Victoria Blue 4R: 0.5 g

-

70% Ethanol: 100 ml

-

Hydrochloric Acid: 0.5 ml

-

-

Nuclear Fast Red Solution (or other suitable counterstain)

Protocol:

-

Deparaffinize sections and bring to distilled water.

-

Oxidize in a freshly prepared mixture of equal parts 0.5% potassium permanganate and 5% sulfuric acid for 2-3 minutes.

-

Rinse in running tap water.

-

Bleach in 2% sodium metabisulfite until sections are colorless.

-

Wash well in running tap water.

-

Rinse in 70% ethanol.

-

Stain in Victoria Blue 4R solution for 2-4 hours.

-

Rinse in 70% ethanol.

-

Wash in running tap water.

-

Counterstain with Nuclear Fast Red solution for 5 minutes.

-

Wash in running tap water.

-

Dehydrate, clear, and mount.

Expected Results:

-

Insulin in B-cell granules: Blue

-

Nuclei: Red

Staining of Nucleic Acids in Cytology (Adapted from Victoria Blue B Protocol)

This protocol is adapted from methods for the closely related Victoria Blue B and is suitable for demonstrating nucleic acids in cytological preparations.

Reagents:

-

Victoria Blue 4R Staining Solution:

-

Victoria Blue 4R: 0.06 g

-

Distilled Water: 100 ml

-

-

Ethanol Solutions (various grades for dehydration)

-

Xylene

Protocol:

-

Fix cytological smears according to standard laboratory procedures (e.g., with ethanol or methanol-based fixatives).

-

Rinse slides in distilled water.

-

Stain in Victoria Blue 4R solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through 70%, 95%, and absolute ethanol.

-

Clear in xylene.

-

Mount with a suitable resinous medium.

Expected Results:

-

Nuclei (DNA and RNA): Blue

Fluorescence Properties

Victoria Blue 4R(1+) exhibits fluorescence under specific conditions, which enables its use in fluorescence microscopy.[1] While it is more commonly used for its properties as a visible light chromophore, its fluorescent capabilities are an area of ongoing research. The fluorescence emission is influenced by the dye's environment, including solvent polarity and binding to biological macromolecules. Detailed quantitative fluorescence data, such as quantum yield and fluorescence lifetime for Victoria Blue 4R specifically, are not extensively documented in readily available literature. However, related Victoria Blue dyes have been studied for their fluorescence properties, suggesting potential for similar applications.

Conclusion

Victoria Blue 4R(1+) is a versatile and powerful staining reagent with a well-understood primary mechanism of action based on electrostatic interactions. Its utility extends from the routine staining of nucleic acids and elastic fibers to more specialized applications such as the detection of insulin. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of Victoria Blue 4R(1+) in a research and diagnostic setting. Further research into its fluorescence properties may open up new avenues for its application in advanced imaging techniques.

References

- 1. medkoo.com [medkoo.com]

- 2. stainsfile.com [stainsfile.com]

- 3. bangchemicals.com [bangchemicals.com]

- 4. VICTORIA BLUE 4R CAS#: 2185-87-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Victoria blue 4R | 2185-87-7 | Benchchem [benchchem.com]

- 7. victoria blue 4R(1+) | C34H34N3+ | CID 160621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Spectrophotometric studies on the binding of Victoria Blue 4R to oxidized insulin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Victoria blue R - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Absorption Spectrum and Molar Absorptivity of Victoria Blue 4R(1+)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption spectrum and molar absorptivity of Victoria Blue 4R(1+), a cationic triphenylmethane dye. This document consolidates key spectral data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these measurements.

Core Spectroscopic Data

Victoria Blue 4R, also known by its Colour Index name Basic Blue 8 (C.I. 42563), exhibits characteristic absorption in the visible region of the electromagnetic spectrum.[1][2] Its spectral properties, particularly its maximum absorption wavelength (λmax) and molar absorptivity (ε), are highly dependent on the solvent, concentration, and the presence of interacting molecules. In aqueous solutions, Victoria Blue 4R can exist in equilibrium between its monomeric and dimeric forms, which results in multiple absorption maxima.[1]

It is crucial to distinguish Victoria Blue 4R (C.I. 42563) from the closely related but chemically distinct Victoria Blue R (C.I. 44040, Basic Blue 11). While often used interchangeably, their spectral properties differ.

Quantitative Spectral Data for Victoria Blue 4R and Related Compounds

The following tables summarize the available quantitative data for the absorption maxima and molar absorptivity of Victoria Blue 4R and the related Victoria Blue R.

| Compound | C.I. Number | CAS Number | λmax (nm) | Solvent/Conditions | Reference |

| Victoria Blue 4R | 42563 | 2185-87-7 | 593.5, 538.5 | Not specified (likely aqueous, monomer & dimer) | [1] |

| 591 | Not specified | [1] | |||

| ~554 | Stained, pre-oxidized biological tissue | ||||

| Victoria Blue 4R Complex | 42563 | 2185-87-7 | 610 | Benzene (as tetrafluoroborate complex) | [3][4] |

| Victoria Blue R | 44040 | 2185-86-6 | 615 | Methanol | |

| 614.7, 558 | Not specified (likely aqueous, monomer & dimer) |

| Compound | C.I. Number | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Wavelength (nm) | Solvent/Conditions | Reference |

| Victoria Blue 4R Complex | 42563 | 9.6 x 10⁴ | 610 | Benzene (as tetrafluoroborate complex) | [3][4] |

| Victoria Blue R | 44040 | ≥ 54,000 | 577 | Methanol | |

| ≥ 11,000 | 252 | Methanol | |||

| ≥ 9,000 | 330 | Methanol |

Experimental Protocols

The determination of the absorption spectrum and molar absorptivity of Victoria Blue 4R is typically performed using UV-Visible spectrophotometry. The following is a detailed methodology based on standard laboratory practices.

Objective

To determine the absorption spectrum, identify the maximum absorption wavelength (λmax), and calculate the molar absorptivity (ε) of Victoria Blue 4R in a specified solvent (e.g., ethanol).

Materials and Equipment

-

Victoria Blue 4R (C.I. 42563) powder

-

Spectrophotometric grade solvent (e.g., ethanol)

-

Calibrated analytical balance

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Calibrated micropipettes

-

Quartz or glass cuvettes (typically 1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure

1. Preparation of a Stock Solution:

-

Accurately weigh a precise amount of Victoria Blue 4R powder (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of the chosen solvent (e.g., ethanol).

-

Once fully dissolved, dilute the solution to the 100 mL mark with the solvent.

-

Calculate the molar concentration of this stock solution using the molecular weight of Victoria Blue 4R (520.11 g/mol ).[1][2]

2. Preparation of Serial Dilutions:

-

Prepare a series of at least five dilutions from the stock solution using volumetric flasks.

-

For example, pipette 1 mL, 2 mL, 4 mL, 6 mL, and 8 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.

-

Calculate the final molar concentration of each dilution.

3. Determination of the Absorption Spectrum and λmax:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Set the instrument to scan a wavelength range appropriate for Victoria Blue 4R (e.g., 400 nm to 700 nm).

-

Fill a cuvette with the solvent to be used as a blank and zero the instrument.

-

Using one of the mid-range concentration dilutions, record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

4. Measurement of Absorbance for Molar Absorptivity Calculation:

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Zero the instrument with the solvent blank.

-

Measure the absorbance of each of the prepared dilutions, starting from the least concentrated.

-

Rinse the cuvette with the next solution to be measured before filling.

-

Record the absorbance for each concentration.

5. Data Analysis and Calculation of Molar Absorptivity:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

-

According to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette, typically 1 cm), the plot should be linear.

-

Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the absorption spectrum and molar absorptivity of a dye such as Victoria Blue 4R.

Caption: Experimental workflow for determining λmax and molar absorptivity.

References

Technical Guide: Solubility of Victoria Blue 4R(1+) in Water and Ethanol

This technical guide provides an in-depth overview of the solubility of Victoria Blue 4R(1+) in water and ethanol. It is intended for researchers, scientists, and professionals in drug development who utilize this dye in their work. This document details quantitative solubility data, experimental protocols for solubility determination, and workflows related to its application.

Introduction to Victoria Blue 4R(1+)

Victoria Blue 4R, also known by its Colour Index name Basic Blue 8 (C.I. 42563), is a cationic triarylmethane dye.[1][2] Its chemical formula is C₃₄H₃₄N₃Cl, and it has a molecular weight of approximately 520.1 g/mol .[1][2] The cation, Victoria Blue 4R(1+), is the chromophoric species. This dye is readily soluble in water and ethanol, presenting a blue solution.[3] It is widely used in histology for staining cell components such as nucleic acids and acidic polysaccharides, to which it binds via electrostatic interactions.[2] Additionally, it serves as a chromogenic reagent in various spectrophotometric assays.[4]

Quantitative Solubility Data

The solubility of Victoria Blue 4R in water and ethanol is a critical parameter for preparing stock solutions and ensuring reproducibility in experimental assays. The available data is summarized in the table below.

| Solvent | Solubility (% w/v) | Solubility (g/L) | Comments |

| Water (Aqueous) | 3.23% | 32.3 | Soluble in cold and hot water.[1][3] |

| Ethanol | 3.23% | 32.3 | Easily soluble in ethanol, forming a blue solution.[1][3] |

Note: The percentage solubility is interpreted as grams of solute per 100 mL of solvent.

Experimental Protocol for Solubility Determination

This section outlines a standardized experimental protocol for determining the solubility of Victoria Blue 4R(1+) in a given solvent, such as water or ethanol. This method is based on the principle of creating a saturated solution and then quantifying the dissolved dye concentration using UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

Victoria Blue 4R powder

-

Solvent (Deionized water or absolute ethanol)

-

Volumetric flasks

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Vortex mixer and magnetic stirrer

-

Constant temperature water bath or incubator

3.2. Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of Victoria Blue 4R powder to a known volume of the solvent (e.g., 10 mL) in a sealed container. The amount should be more than what is expected to dissolve to ensure saturation.

-

Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

-

Place the container in a constant temperature bath (e.g., 25°C) and allow it to equilibrate for a set period (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the container from the bath.

-

To separate the undissolved solid dye, centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes).

-

Alternatively, filter the solution using a syringe filter chemically compatible with the solvent to remove all particulate matter. This step is crucial to avoid artificially high concentration readings.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of Victoria Blue 4R with a known concentration in the same solvent.

-

From the stock solution, create a series of dilutions to generate a set of standards with decreasing concentrations.[5]

-

Measure the absorbance of each standard at the dye's absorption maximum (λmax), which is approximately 591-593.5 nm.[1]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Quantification of Dissolved Dye:

-

Carefully take a precise aliquot of the clear supernatant (from the saturated solution) and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of Victoria Blue 4R.

-

Diagrams and Workflows

Visual representations of experimental and logical workflows can aid in understanding the processes involved in solubility determination and the applications of Victoria Blue 4R.

Caption: Experimental workflow for determining the solubility of Victoria Blue 4R.

Caption: Logical relationships of Victoria Blue 4R's properties and applications.

References

synonyms and alternative names for victoria blue 4R(1+)

An In-depth Technical Guide to Victoria Blue 4R(1+)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Victoria Blue 4R(1+), a synthetic triarylmethane dye. It details its various synonyms and alternative names, summarizes its key quantitative properties, and presents detailed experimental protocols for its application in research.

Synonyms and Alternative Names

Victoria Blue 4R(1+) is known by a multitude of synonyms and identifiers across various databases and applications. The cationic part of the dye is Victoria Blue 4R(1+), while the salt form, typically a chloride salt, is often referred to simply as Victoria Blue 4R.[1][2][3]

| Identifier Type | Value |

| Common Name | Victoria Blue 4R[1][4] |

| C.I. Name | Basic Blue 8[1][4][5] |

| C.I. Number | 42563[4][5] |

| CAS Number | 2185-87-7 (for the chloride salt)[1][5] |

| IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium[2] |

| Other Synonyms | Victoria Blue F 4R, Victoria Basic Blue F4R, Basonyl Blue 633[1][6] |

| Molecular Formula | C₃₄H₃₄N₃⁺ (cation)[2], C₃₄H₃₄ClN₃ (chloride salt)[1][5] |

Quantitative Data

The following table summarizes the key quantitative properties of Victoria Blue 4R and its cation.

| Property | Value |

| Molecular Weight | 484.7 g/mol (cation)[2], 520.1 g/mol (chloride salt)[1] |

| Exact Mass | 519.2441 Da (chloride salt) |

| Absorption Maximum (λmax) | 593.5 nm, 538.5 nm (in Conn's)[6]; 591 nm (in Gurr's)[6]; 597 nm and 558 nm (in aqueous solution, representing monomers and dimers respectively)[7] |

| Aqueous Solubility | 3.23%[6] |

| Ethanol Solubility | 3.23%[6] |

| Molar Absorptivity | 9.6 × 10⁴ L mol⁻¹ cm⁻¹ at 610 nm (for the tetrafluoroborate complex in benzene)[1][4] |

Experimental Protocols

Victoria Blue 4R is utilized in various experimental procedures, from histological staining to spectrophotometric quantification.

Histological Staining of Elastic Fibers

This protocol details the use of Victoria Blue 4R for staining elastic fibers and copper-associated proteins in paraffin-embedded tissue sections.[8][9][10]

Materials:

-

Paraffin sections on slides

-

Xylene

-

Graded ethyl alcohol (100%, 95%, 70%)

-

Potassium Permanganate 1%, Aqueous

-

Sulfuric Acid 1%, Aqueous

-

Sodium Bisulfite 1%, Aqueous

-

Victoria Blue Stain, Alcoholic

-

Nuclear Fast Red Stain, Kernechtrot

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in three changes of xylene, 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips each.

-

Wash well with distilled water.

-

-

Oxidation:

-

Prepare fresh Potassium Permanganate-Sulfuric Acid working solution (10 ml Potassium Permanganate 1% + 10 ml Sulfuric Acid 1% + 40 ml distilled water).

-

Place slides in the working solution for 5 minutes.

-

-

Decolorization:

-

Treat with 1% aqueous Sodium Bisulfite for 2 minutes or until sections are colorless.

-

Wash slides well in running tap water.

-

-

Staining:

-

Rinse in 70% ethyl alcohol for 2 minutes.

-

Stain in Alcoholic Victoria Blue Stain for a minimum of 4 hours, or overnight for best results.[8]

-

-

Differentiation and Counterstaining:

-

Differentiate in 70% ethyl alcohol for 1-3 minutes until the background is clear.

-

Wash well in running tap water.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate in two changes each of 95% and 100% ethyl alcohol.

-

Clear in three changes of xylene.

-

Coverslip with a compatible mounting medium.

-

Results:

Spectrophotometric Determination of Boron

This method is based on the reaction of boric acid with fluoride to form a tetrafluoroborate anion, which is then extracted with Victoria Blue 4R into an organic solvent for spectrophotometric analysis.[4][11]

Materials:

-

Water sample containing boron

-

Fluoride solution

-

Victoria Blue 4R solution (0.1%)

-

Benzene

-

Spectrophotometer

Procedure:

-

Complex Formation:

-

To the sample, add fluoride to form the tetrafluoroborate anion.

-

Add 0.5 mL of 0.1% Victoria Blue 4R solution.

-

Adjust the acidity of the solution to the optimal pH.

-

-

Extraction:

-

Bring the final volume to 3 mL with water.

-

Extract the complex with 3 mL of benzene by shaking for 1 minute.

-

-

Measurement:

-

Measure the absorbance of the benzene layer at 610 nm.

-

Quantitative Analysis: The absorbance follows Beer's law in the range of 0.03–0.55 mg L⁻¹ of Boron(III). The limit of detection is approximately 0.02 mg L⁻¹ of B(III).[4]

Visualizations

The following diagrams illustrate the relationships and workflows associated with Victoria Blue 4R(1+).

Caption: Logical relationship of Victoria Blue 4R(1+) to its identifiers and applications.

Caption: Experimental workflow for histological staining with Victoria Blue 4R.

Caption: Experimental workflow for spectrophotometric determination of boron.

References

- 1. Victoria blue 4R | 2185-87-7 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. victoria blue 4R(1+) | C34H34N3+ | CID 160621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. stainsfile.com [stainsfile.com]

- 7. [Spectrophotometric studies on the binding of Victoria Blue 4R to oxidized insulin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newcomersupply.com [newcomersupply.com]

- 9. m.youtube.com [m.youtube.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. researchgate.net [researchgate.net]

A Historical and Technical Guide to Victoria Blue 4R in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victoria Blue 4R, a cationic triphenylmethane dye, has a significant history in histology as a versatile stain for various tissue components.[1] Its ability to form strong electrostatic interactions with negatively charged macromolecules has made it a valuable tool for visualizing specific structures under the microscope.[2] This technical guide provides an in-depth exploration of the historical applications of Victoria Blue 4R, focusing on its core uses in staining elastic fibers, copper-associated proteins, and viral antigens. The guide details the experimental protocols, summarizes key quantitative data, and illustrates the staining workflows for practical laboratory application.

Chemical Properties and Mechanism of Action

Victoria Blue 4R (C.I. 42563, Basic Blue 8) functions primarily through electrostatic interactions due to its positive charge, allowing it to bind to negatively charged biological components such as nucleic acids and acidic proteins.[2] The proposed mechanism for its most prominent application, the staining of elastic fibers, is thought to involve hydrogen bonding between the dye complex and elastin fibrils.[3] In some applications, pre-oxidation of the tissue with agents like potassium permanganate is a crucial step to unmask the reactive sites for the dye to bind.[4][5]

Historical Applications

The use of Victoria Blue dyes in histology dates back to the late 19th and early 20th centuries.[1] Initially developed for the textile industry, their staining properties were soon recognized for their utility in differentiating various tissue elements.[1]

Staining of Elastic Fibers

One of the earliest and most enduring applications of Victoria Blue 4R is in the demonstration of elastic fibers.[1] Elastic fibers, which are not well-differentiated with standard Hematoxylin and Eosin (H&E) staining, are crucial for understanding the pathology of various conditions affecting connective tissues, such as emphysema and arteriosclerosis.[6][7]

The most well-known method utilizing Victoria Blue 4R for this purpose is Miller's Elastic Stain , a modification of Weigert's original resorcin-fuchsin method from 1898.[3] Miller's method incorporates Victoria Blue 4R, new fuchsin, and crystal violet to produce a distinct blue-black staining of elastic fibers.[3][8]

Detection of Copper-Associated Proteins

Victoria Blue 4R is also employed to detect copper-associated proteins (CAPs) in liver sections, which is particularly relevant in the diagnosis of conditions like Wilson's disease.[9][10] The stain imparts a blue color to the CAP granules.[11] While other stains like rhodanine and Timm's silver sulfide directly detect copper, Victoria Blue and orcein stain the protein that binds copper.[9] Studies have shown a correlation between the intensity of Victoria Blue staining and hepatic copper concentrations.[12]

Identification of Hepatitis B Surface Antigen (HBsAg)

In virology, Victoria Blue 4R has been used as a special stain for the detection of Hepatitis B surface antigen (HBsAg) in liver tissue.[13][14] The stain colors the HBsAg-containing ground-glass hepatocytes blue.[13] While immunohistochemistry is now more common due to its higher specificity and sensitivity, Victoria Blue staining offers a lower-cost alternative.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the chemical properties of Victoria Blue 4R and a common staining solution.

| Chemical and Physical Properties of Victoria Blue 4R | |

| C.I. Number | 42563[15] |

| C.I. Name | Basic Blue 8[15] |

| Molecular Formula | C₃₄H₃₄ClN₃[2] |

| Molecular Weight | 520.11 g/mol [16] |

| Aqueous Solubility | 3.23%[15] |

| Ethanol Solubility | 3.23%[15] |

| Absorption Maximum (in water) | 593.5 nm, 538.5 nm[15] |

| Absorption Maximum (in biological material after oxidation) | 554 nm[17] |

| Composition of Miller's Elastic Stain | |

| Component | Amount |

| Victoria Blue 4R | 1.0 g[3] |

| New Fuchsin | 1.0 g[3] |

| Crystal Violet | 1.0 g[3] |

| Distilled Water (hot) | 200 mL[3] |

| Resorcin | 4.0 g[3] |

| Dextrin | 1.0 g[3] |

| 30% Aqueous Ferric Chloride | 50.0 mL[3] |

| 95% Ethanol | 200 mL[3] |

Experimental Protocols

Miller's Elastic Fiber Staining Protocol

This protocol is a widely used method for the visualization of elastic fibers.[3][8]

Reagents:

-

Miller's Elastic Stain (see table above for preparation)

-

0.25% Potassium Permanganate

-

1% Oxalic Acid

-

95% Ethanol

-

Weigert's Iron Hematoxylin (or equivalent nuclear stain)

-

Van Gieson's Stain (counterstain)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.

-

Oxidize in 0.25% potassium permanganate for 5 minutes.[3]

-

Rinse in distilled water.

-

Decolorize in 1% oxalic acid for 1 minute.[3]

-

Wash well in distilled water.

-

Rinse in 95% ethanol.

-

Stain in Miller's Elastic Stain for 1.5 to 3 hours.[3] For overnight staining, the solution can be diluted with an equal volume of 95% alcohol.[3]

-

Wash with 95% ethanol to remove excess stain.

-

Wash in running tap water for 5 minutes.

-

Stain nuclei with Weigert's iron hematoxylin for 5 minutes.

-

Differentiate if necessary and "blue" in running tap water.

-

Counterstain with Van Gieson's stain for 2 minutes.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene and mount with a resinous medium.

Expected Results:

-

Elastic Fibers: Blue-black[4]

-

Collagen: Red

-

Muscle and other tissue elements: Yellow

-

Nuclei: Blue/Black

Staining Protocol for Copper-Associated Proteins and HBsAg

This protocol is a general procedure for staining CAPs and HBsAg.[5][11]

Reagents:

-

1% Potassium Permanganate in 1% Sulfuric Acid (working solution)

-

1% Sodium Bisulfite

-

Victoria Blue Stain, Alcoholic

-

70% Ethanol

-

Nuclear Fast Red (Kernechtrot) counterstain

-

Graded alcohols and xylene for dehydration and clearing

Procedure:

-

Deparaffinize and hydrate sections to distilled water.

-

Place slides in the fresh Potassium Permanganate-Sulfuric Acid working solution for 5 minutes.[11]

-

Rinse in running tap water.

-

Treat with 1% Sodium Bisulfite until sections are colorless (approximately 2 minutes).[11]

-

Wash well in running tap water.

-

Rinse in 70% ethyl alcohol for 2 minutes.[11]

-

Stain in alcoholic Victoria Blue solution for a minimum of 4 hours, or overnight for best results.[11]

-

Differentiate in 70% ethyl alcohol for 1-3 minutes until the background is decolorized.[11]

-

Wash well in running tap water.

-

Counterstain with Nuclear Fast Red for 5 minutes.[11]

-

Wash in running tap water for 5 minutes.

-

Dehydrate, clear, and mount.

Expected Results:

-

Copper-Associated Protein: Blue[11]

-

HBsAg: Blue

-

Elastic Fibers: Blue[11]

-

Nuclei and Cytoplasm: Red[11]

Visualizations

Caption: Workflow for Miller's Elastic Fiber Stain.

Caption: Workflow for CAP and HBsAg Staining.

Conclusion

Victoria Blue 4R remains a historically significant and practically useful stain in histology. Its application in the visualization of elastic fibers, copper-associated proteins, and certain viral antigens provides valuable diagnostic information. While newer techniques such as immunohistochemistry offer greater specificity for some applications, the simplicity, low cost, and robust staining characteristics of Victoria Blue 4R ensure its continued relevance in both research and routine diagnostic laboratories. This guide provides a comprehensive overview of its historical context and detailed protocols to aid in its successful application.

References

- 1. Victoria blue 4R | 2185-87-7 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Miller's Elastic Staining Protocol - IHC WORLD [ihcworld.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. newcomersupply.com [newcomersupply.com]

- 6. Histology, Verhoeff Stain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 8. stainsfile.com [stainsfile.com]

- 9. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]

- 10. youtube.com [youtube.com]

- 11. newcomersupply.com [newcomersupply.com]

- 12. Observations on copper associated protein in childhood liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Comparison of three staining methods for hepatitis B virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. stainsfile.com [stainsfile.com]

- 16. VICTORIA BLUE 4R CAS#: 2185-87-7 [m.chemicalbook.com]

- 17. [Spectrophotometric studies on the binding of Victoria Blue 4R to oxidized insulin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Victoria Blue 4R(1+): A Technical Guide for Researchers

An In-depth Whitepaper on the Cationic Triarylmethane Dye in Biomedical Research and Drug Development

Victoria Blue 4R(1+), a cationic triarylmethane dye, has long been a staple in histology and analytical chemistry. Its vibrant blue hue and affinity for specific biological structures have made it an invaluable tool for researchers and scientists. This technical guide provides a comprehensive overview of Victoria Blue 4R(1+), including its chemical and physical properties, detailed experimental protocols for its use in biological staining, and its broader applications in scientific research.

Core Properties and Chemical Identity

Victoria Blue 4R(1+), also known by its Colour Index name Basic Blue 8, is a synthetic dye with a rich history dating back to the late 19th and early 20th centuries.[1] Initially developed for the textile industry, its utility as a biological stain was quickly recognized.[1] The cationic nature of the dye facilitates its interaction with negatively charged molecules within cells and tissues.[2]

Table 1: Chemical and Physical Properties of Victoria Blue 4R(1+)

| Property | Value | Reference |

| Chemical Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium | [3][4] |

| Synonyms | C.I. Basic Blue 8, Victoria Blue F 4R, Basic Blue 8 | [2][4] |

| CAS Number | 2185-87-7 (chloride salt) | [2] |

| Molecular Formula | C₃₄H₃₄N₃⁺ (cation) | [3] |

| Molecular Weight | 484.7 g/mol (cation)[3], 520.12 g/mol (chloride salt)[2] | [2][3] |

| Appearance | Dark blue to bluish-violet powder | [2] |

| Solubility (Aqueous) | 3.23% | [5] |

| Solubility (Ethanol) | 3.23% | [5] |

| Absorption Maxima (λmax) | 593.5 nm, 538.5 nm (in aqueous solution)[5][6] | [5][6] |

Synthesis and Mechanism of Action

The synthesis of Victoria Blue 4R(1+), typical of triarylmethane dyes, involves the condensation of aromatic aldehydes and amines in an acidic or alkaline medium to form a leuco base. This is subsequently oxidized to yield the colored cationic dye, which is then precipitated as a stable salt, such as chloride.[1]

The staining mechanism of Victoria Blue 4R(1+) is primarily based on electrostatic interactions and hydrogen bonding.[2] As a cationic dye, it binds strongly to anionic (negatively charged) components in tissues, such as nucleic acids (DNA and RNA) and acid glycosaminoglycans.[1][2] In the case of elastic fibers, the staining is hypothesized to involve the formation of hydrogen bonds between the dye and the elastin protein.[1]

Applications in Research and Diagnostics

Victoria Blue 4R(1+) has a range of applications in both biological research and analytical chemistry.

Biological Staining

The most prominent use of Victoria Blue 4R(1+) is in histological and cytological staining.

-

Elastic Fibers: It is a key component in staining methods for the visualization of elastic fibers, often used with a counterstain like Van Gieson to provide contrast.[1] This is crucial for studying the structure and pathology of tissues rich in elastic fibers, such as skin, lungs, and blood vessels.

-

Insulin: After pre-oxidation of tissue sections, Victoria Blue 4R(1+) can be used to specifically stain insulin in the B-cells of the pancreas.[1] Spectrophotometric studies have shown an interaction between the dye and oxidized insulin.[7]

-

Copper-Associated Proteins: The dye is also employed to detect copper-associated proteins, particularly in liver sections, which is relevant in the diagnosis of conditions like Wilson's disease.[8][9]

-

Other Structures: Without pre-oxidation, it can also stain acid glycosaminoglycans and DNA.[1] Early applications even included the staining of viral elementary bodies.[1]

Analytical Chemistry

In analytical sciences, Victoria Blue 4R(1+) serves as a chromogenic reagent in spectrophotometric assays for the determination of various analytes.[1] For instance, it is used in kinetic spectrophotometric methods to determine trace amounts of antimony(III) and arsenic(III).[1] It has also been utilized in a sensitive spectrophotometric method for the analysis of boron.[1]

Experimental Protocols

The following are detailed protocols for the preparation of staining solutions and the application of Victoria Blue 4R(1+) in histological staining.

Preparation of Staining Solutions

1. Miller's Elastic Stain (Modified from Weigert's Resorcin-Fuchsin)

This solution incorporates Victoria Blue 4R for the staining of elastic fibers.

-

Reagents:

-

Victoria Blue 4R (C.I. 42563): 1.0 g

-

New Fuchsin (C.I. 42520): 1.0 g

-

Crystal Violet (C.I. 42555): 1.0 g

-

Hot Water: 200 mL

-

Resorcinol: 4.0 g

-

Dextrin: 1.0 g

-

Fresh 30% aqueous Ferric Chloride: 50.0 mL

-

95% Ethanol

-

-

Procedure:

-

Dissolve the Victoria Blue 4R, new fuchsin, and crystal violet in 200 mL of hot water.

-

Add the resorcinol, dextrin, and fresh 30% aqueous ferric chloride in that order.

-

Boil the mixture for 5 minutes, then filter while still hot.

-

Return the precipitate and the filter paper to the original vessel.

-

Redissolve the precipitate in 200 mL of 95% alcohol.

-

Boil on a hot plate or in a water bath for 15-20 minutes.

-

Filter the solution and restore the volume to 200 mL with 95% alcohol.[2]

-

2. Potassium Permanganate-Sulfuric Acid Working Solution

This solution is used as an oxidizing agent in many staining protocols.

-

Reagents:

-

1% Potassium Permanganate, Aqueous: 10 mL

-

1% Sulfuric Acid, Aqueous: 10 mL

-

Distilled Water: 40 mL

-

-

Procedure:

-

Combine the 1% potassium permanganate solution, 1% sulfuric acid solution, and distilled water.

-

Mix well. This working solution should be prepared fresh.[10]

-

Staining Protocol for Elastic Fibers

This protocol provides a step-by-step guide for staining elastic fibers in paraffin-embedded tissue sections.

-

Fixation: 10% formalin-fixed, paraffin-embedded sections cut at 4-5 microns.

-

Reagents:

-

Xylene or xylene substitute

-

Graded alcohols (100%, 95%, 70%)

-

Potassium Permanganate-Sulfuric Acid Working Solution (freshly prepared)

-

1% Sodium Bisulfite, Aqueous

-

Victoria Blue Stain, Alcoholic (e.g., Miller's Elastic Stain)

-

Nuclear Fast Red Stain (Kernechtrot) or Van Gieson stain (counterstain)

-

Mounting medium

-

-

Procedure:

-

Deparaffinization and Hydration:

-

Deparaffinize sections in three changes of xylene, 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips each.

-

Wash well in distilled water.[10]

-

-

Oxidation:

-

Place slides in freshly prepared Potassium Permanganate-Sulfuric Acid Working Solution for 5 minutes.[10]

-

Rinse with distilled water.

-

-

Bleaching:

-

Treat with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.[10]

-

Wash slides well in running tap water.

-

-

Staining:

-

Differentiation:

-

Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.[9]

-

Wash slides well in running tap water.

-

-

Counterstaining:

-

Counterstain with Nuclear Fast Red Stain for 5 minutes.[9]

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate in two changes each of 95% and 100% ethyl alcohol.

-

Clear in three changes of xylene, 10 dips each.

-

Coverslip with a compatible mounting medium.[9]

-

-

-

Expected Results:

-

Elastic fibers: Blue

-

Nuclei and cytoplasm: Red (with Nuclear Fast Red counterstain)

-

Collagen: Red (with Van Gieson counterstain)

-

Muscle and erythrocytes: Yellow (with Van Gieson counterstain)

-

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the Victoria Blue staining of elastic fibers.

Caption: Workflow for Victoria Blue Staining of Elastic Fibers.

Safety and Handling

Victoria Blue 4R(1+) should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).

Conclusion

Victoria Blue 4R(1+) remains a versatile and reliable cationic triarylmethane dye with significant applications in biomedical research and diagnostics. Its ability to selectively stain key biological components such as elastic fibers, insulin, and copper-associated proteins makes it an indispensable tool for histologists, pathologists, and researchers. By understanding its chemical properties and adhering to optimized experimental protocols, scientists can continue to leverage the power of Victoria Blue 4R(1+) to gain valuable insights into tissue morphology and disease pathogenesis.

References

- 1. Victoria blue 4R | 2185-87-7 | Benchchem [benchchem.com]

- 2. Miller's Elastic Staining Protocol - IHC WORLD [ihcworld.com]

- 3. Victoria blue staining solution according to Miller (Elastica) [morphisto.de]

- 4. biognost.com [biognost.com]

- 5. researchgate.net [researchgate.net]

- 6. [Spectrophotometric studies on the binding of Victoria Blue 4R to oxidized insulin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Standardization of 0.02 M Potassium Permanganate | Pharmaguideline [pharmaguideline.com]

- 8. youtube.com [youtube.com]

- 9. newcomersupply.com [newcomersupply.com]

- 10. newcomersupply.com [newcomersupply.com]

Fundamental Principles of Victoria Blue 4R(1+) Binding to Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the interaction of Victoria Blue 4R(1+), a cationic triphenylmethane dye, with various tissue components. While extensively utilized in histology for its vibrant blue staining of specific structures, a comprehensive quantitative understanding of its binding at a molecular level remains an area of ongoing research. This document synthesizes the current knowledge, focusing on its primary applications, proposed binding mechanisms, and detailed experimental protocols.

Overview of Victoria Blue 4R(1+) and its Histological Applications

Victoria Blue 4R(1+) is a synthetic dye widely employed in histology and cytology for its ability to selectively stain certain tissue elements. Its primary and most well-documented application is the visualization of elastic fibers, rendering them a distinct blue-black color.[1][2] This selective staining is crucial for the diagnosis and study of various pathological conditions involving the elastic lamina of blood vessels, skin, and other connective tissues.

Beyond elastic fibers, the staining properties of Victoria Blue 4R(1+) can be modulated by tissue pre-treatment. Without pre-oxidation, it predominantly stains elastic fibers, acid glycosaminoglycans, and DNA.[2] However, following pre-oxidation, its specificity shifts, enabling the staining of other substances such as insulin in pancreatic B-cells, certain peptide hormones, and Hepatitis B surface antigen (HBs-Ag) in liver tissues.[1][2]

Physicochemical Properties and Proposed Binding Mechanism

The binding of Victoria Blue 4R(1+) to tissue components is a complex process influenced by electrostatic interactions, hydrogen bonding, and molecular geometry. As a cationic dye, it readily interacts with anionic sites within tissues.

The prevailing hypothesis for the staining of elastic fibers is the formation of hydrogen bonds .[1][2] In many staining solutions, Victoria Blue 4R(1+) is used in conjunction with resorcinol and ferric chloride. It is believed that these components form a large dye-resorcin-iron complex. The phenolic groups of resorcinol within this complex are thought to form hydrogen bonds with specific, yet not fully elucidated, sites on the elastin protein. The large size of this complex may also contribute to its retention within the elastic fiber network through van der Waals forces.

The interaction with other molecules, such as oxidized insulin, has been studied more quantitatively. Spectrophotometric studies have shown that Victoria Blue 4R(1+) in an aqueous solution exists in equilibrium between monomeric (λmax ≈ 597 nm) and dimeric (λmax ≈ 558 nm) forms.[3] The presence of oxidized insulin leads to a concentration-dependent decrease in the absorbance of the dye, suggesting an association between the two molecules.[3] This interaction is characterized by an isobestic point, indicating a concentration-dependent equilibrium.[3] In stained B-cells of the islets of Langerhans, the main absorption maximum is observed at approximately 554 nm, further supporting an interaction between the dye and oxidized insulin within the biological context.[3]

Despite these insights, a detailed quantitative analysis of the binding affinity (e.g., dissociation constant, Kd), thermodynamics (e.g., ΔH, ΔS), and kinetics of Victoria Blue 4R(1+) binding to its primary target, elastin, is not extensively documented in the available literature.

Quantitative Data

As of the latest review of scientific literature, specific quantitative binding data for the interaction of Victoria Blue 4R(1+) with its primary tissue targets like elastin remains limited. The following table summarizes the available spectrophotometric data for the interaction of Victoria Blue 4R(1+) with oxidized insulin.

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (Aqueous Solution) | λ = 597 nm (monomer), λ = 558 nm (dimer) | Concentration-dependent | [3] |

| Interaction with Oxidized Insulin | Reduction in extinction at both 597 nm and 558 nm | Constant Victoria Blue 4R(1+) concentration (200 µmol/l) with increasing oxidized insulin concentration (4 to 16 µmol/l) | [3] |

| Absorption Maximum in Stained B-cells | λ = 554 nm | After pre-oxidation of the tissue section | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application and further investigation of Victoria Blue 4R(1+) staining. Below are protocols for two common methods for staining elastic fibers.

Miller's Elastic Stain

This method is a modification of Weigert's resorcin-fuchsin stain and provides robust staining of elastic fibers.

Reagents:

-

Miller's Elastic Stain Solution:

-

Victoria blue 4R: 1.0 g

-

New fuchsin: 1.0 g

-

Crystal violet: 1.0 g

-

Distilled water, hot: 200 ml

-

Resorcinol: 4.0 g

-

Dextrin: 1.0 g

-

30% aqueous ferric chloride, fresh: 50.0 ml

-

95% ethanol

-

-

Potassium permanganate solution, 1% aqueous

-

Oxalic acid solution, 1% aqueous

-

Celestine Blue solution

-

Mayer's Hematoxylin

-

Van Gieson's stain

Procedure:

-

Deparaffinize and hydrate paraffin-embedded tissue sections to distilled water.

-

Oxidize with 1% potassium permanganate solution for 5 minutes.

-

Rinse with distilled water.

-

Decolorize with 1% oxalic acid solution for 1 minute.

-

Wash well in distilled water.

-

Rinse in 95% ethanol.

-

Stain in Miller's elastic stain for 1.5 to 3 hours. For overnight staining, the solution can be diluted with an equal volume of 95% alcohol.

-

Wash in 95% ethanol.

-

Rinse in distilled water.

-

Stain nuclei with Celestine Blue for 5 minutes.

-

Rinse in distilled water.

-

Stain in Mayer's Hematoxylin for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

Counterstain with Van Gieson's stain for 2 minutes.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Elastic fibers: Blue-black

-

Nuclei: Blue/Black

-

Collagen: Red

-

Other tissue elements: Yellow

Victoria Blue Stain for Copper-Associated Protein and Elastic Fibers

This protocol is suitable for demonstrating both elastic fibers and copper-associated protein.

Reagents:

-

Potassium Permanganate-Sulfuric Acid Working Solution (Prepare Fresh):

-

1% Potassium Permanganate, Aqueous: 10 ml

-

1% Sulfuric Acid, Aqueous: 10 ml

-

Distilled Water: 40 ml

-

-

1% Sodium Bisulfite, Aqueous

-

Victoria Blue Stain, Alcoholic

-

Nuclear Fast Red Stain (Kernechtrot)

-

70% Ethyl Alcohol

Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

Place slides in freshly prepared Potassium Permanganate-Sulfuric Acid Working Solution for 5 minutes.

-

Treat with 1% Sodium Bisulfite until sections are colorless (approximately 2 minutes).

-

Wash slides well in running tap water.

-

Rinse in 70% ethyl alcohol for 2 minutes.

-

Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours. Overnight staining is recommended for best results.[4]

-

Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.

-

Wash slides well in running tap water.

-

Counterstain in Nuclear Fast Red Stain for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

Dehydrate in graded alcohols, clear in xylene, and mount.

Expected Results:

-

Elastic fibers: Blue

-

Copper-associated protein: Blue

-

Nuclei: Red

Visualizations

The following diagrams illustrate the experimental workflow and the proposed, though not fully quantified, binding mechanism of Victoria Blue 4R(1+).

Conclusion and Future Directions

Victoria Blue 4R(1+) remains a valuable tool in histopathology, particularly for the visualization of elastic fibers. The binding mechanism, while not fully elucidated at a quantitative level, is thought to be driven primarily by hydrogen bonding of a dye-resorcin-iron complex. The provided experimental protocols offer standardized methods for its application.

For researchers and professionals in drug development, the lack of detailed binding kinetics and thermodynamic data presents an opportunity for further investigation. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and computational molecular modeling could be employed to determine the binding affinity, stoichiometry, and the specific molecular interactions between Victoria Blue 4R(1+) and purified elastin. A more profound understanding of these fundamental principles could lead to the development of more specific and sensitive staining methods and potentially novel diagnostic applications.

References

- 1. Victoria blue 4R | 2185-87-7 | Benchchem [benchchem.com]

- 2. Construction and Application of Elastin Like Polypeptide Containing IL-4 Receptor Targeting Peptide | PLOS One [journals.plos.org]

- 3. [Spectrophotometric studies on the binding of Victoria Blue 4R to oxidized insulin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newcomersupply.com [newcomersupply.com]

Methodological & Application

victoria blue 4R(1+) staining protocol for elastic fibers in tissue sections

Application Note & Protocol

For Research Use Only

Introduction

Victoria Blue 4R is a specialized histological stain used for the demonstration of elastic fibers in tissue sections. This method is particularly valuable in pathology and histology for visualizing the structure and distribution of elastic fibers, which are critical components of various tissues, including skin, lungs, and blood vessels. Pathological changes in these fibers are associated with numerous diseases, making accurate visualization essential for diagnosis and research. The staining mechanism, while not entirely elucidated, is thought to involve the formation of hydrogen bonds between a resorcinol-dye complex and the elastic fibers, resulting in a distinct blue-black coloration.[1][2] This protocol provides a detailed procedure for the Victoria Blue 4R staining method, adapted from established methodologies.

Principle of the Method

The Victoria Blue 4R staining method selectively stains elastic fibers. The core of the staining solution is a complex formed between Victoria Blue 4R, resorcinol, and ferric chloride.[2][3] It is hypothesized that the phenolic group of resorcinol in the staining solution forms hydrogen bonds with specific components of the elastic fibers, leading to the deposition of the blue-black dye complex.[1][4] A pre-oxidation step, typically with potassium permanganate followed by a bleaching agent like oxalic acid, is often employed to enhance the staining of elastic fibers.[1][2] Counterstains, such as Van Gieson or Nuclear Fast Red, are used to provide contrast and visualize other tissue components like collagen and nuclei.[1][5]

Data Presentation

The following table summarizes the expected staining results for various tissue components when using the Victoria Blue 4R protocol with a Van Gieson counterstain.

| Tissue Component | Expected Color |

| Elastic Fibers | Blue-black[1] |

| Collagen | Red[1] |

| Muscle and Erythrocytes | Yellow[1] |

| Nuclei | Black/Brown |

Experimental Protocols

Reagent Preparation

Miller's Elastic Stain Solution (Modified)

| Component | Amount |

| Victoria Blue 4R | 1.0 g |

| New Fuchsin | 1.0 g |

| Crystal Violet | 1.0 g |

| Resorcinol | 4.0 g |

| Dextrin | 1.0 g |

| 30% Ferric Chloride (aqueous) | 50.0 ml |

| Distilled Water | 200.0 ml |

| 95% Ethanol | 200.0 ml |

Preparation Steps:

-

In a large flask, dissolve the Victoria Blue 4R, New Fuchsin, and Crystal Violet in 200 ml of hot distilled water.

-

Add the resorcinol and dextrin to the solution.

-

Add the 30% ferric chloride solution and boil the mixture for 5 minutes.

-

Filter the hot solution through filter paper.

-

Transfer the precipitate along with the filter paper back into the original flask.

-

Add 200 ml of 95% ethanol and boil for 15-20 minutes on a water bath or hot plate.

-

Filter the solution and adjust the final volume to 200 ml with 95% ethanol. The solution is stable for an extended period.[2][3]

0.5% Potassium Permanganate Solution

-

Potassium Permanganate: 0.5 g

-

Distilled Water: 100 ml

1% Oxalic Acid Solution

-

Oxalic Acid: 1.0 g

-

Distilled Water: 100 ml

Van Gieson's Counterstain

-

1% Aqueous Acid Fuchsin: 5 ml

-

Saturated Aqueous Picric Acid: 95 ml

Staining Procedure

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in two changes of xylene, 5 minutes each.

-

Rehydrate through graded alcohols: 100% (2 changes), 95%, and 70% ethanol, 3 minutes each.

-

Rinse in distilled water.

-

-

Oxidation:

-

Place slides in 0.5% potassium permanganate solution for 5 minutes.[2]

-

Rinse with distilled water.

-

-

Bleaching:

-

Staining:

-

Differentiation:

-

Briefly wash in 95% ethanol to remove excess stain.[3]

-

-

Washing:

-

Wash thoroughly in running tap water for 3 minutes.

-

-

Counterstaining:

-

Dehydration and Mounting:

-

Rapidly dehydrate through 95% ethanol and two changes of absolute ethanol.

-

Clear in two changes of xylene, 3 minutes each.

-

Mount with a resinous mounting medium.

-

Experimental Workflow

Caption: Workflow of the Victoria Blue 4R staining protocol.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or no staining of elastic fibers | Incomplete oxidation | Ensure fresh potassium permanganate solution is used and timing is accurate. |

| Staining solution is old or depleted | Prepare fresh staining solution. Staining time can be extended.[3] | |

| Over-differentiation | Reduce the time in the differentiation solution (95% ethanol). | |

| Background staining | Inadequate washing after staining | Ensure thorough washing steps are followed. |

| Staining time too long | Reduce the staining duration or perform differentiation. | |

| Faded counterstain | Washing after Van Gieson | Do not rinse with water after the Van Gieson counterstain.[1][4] Proceed directly to dehydration. |

| Precipitate on sections | Unfiltered staining solution | Filter the staining solution before use. |

References

Application Notes and Protocols: Miller's vs. Humberstone's Victoria Blue 4R for Elastin Staining

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison and experimental protocols for two established histological methods for staining elastin fibers: Miller's Victoria Blue 4R and Humberstone's Victoria Blue 4R. These techniques are crucial for visualizing the distribution and morphology of elastic fibers in tissue sections, aiding in the assessment of various physiological and pathological conditions.

Introduction

Victoria Blue 4R is a cationic dye used in specialized histological stains to demonstrate elastic fibers. Both Miller's and Humberstone's methods are modifications of the original Weigert's resorcin-fuchsin technique. The underlying principle is thought to involve the formation of a dye-lake complex with ferric ions, which then binds to elastin fibers, likely through hydrogen bonding.[1] These methods are widely used in pathology and research to study diseases involving the elastic connective tissue, such as in vascular pathology, dermatology, and lung diseases.

Method Comparison

While both methods effectively stain elastin fibers, they differ in their stain formulation and procedural details. The choice between the two may depend on laboratory preference, desired contrast, and specific tissue characteristics.

| Feature | Miller's Method | Humberstone's Method |

| Primary Dyes | Victoria Blue 4R, New Fuchsin, Crystal Violet[1][2] | Victoria Blue 4R, Ethyl Violet[3] |